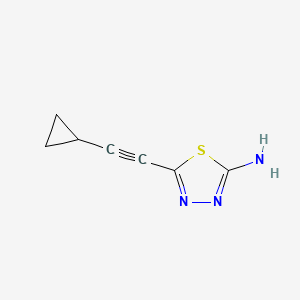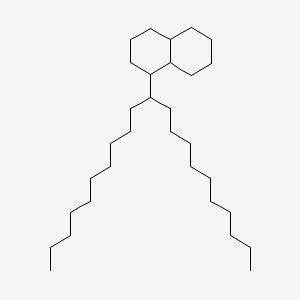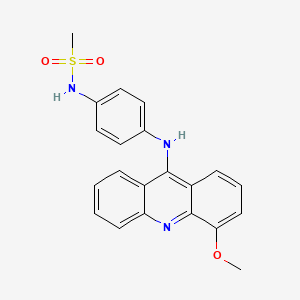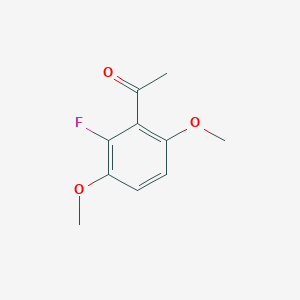
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylacetylene with thiosemicarbazide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-thiol
- 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-ylamine
- 5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-carboxylic acid
Uniqueness
5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine is unique due to its specific structural features, such as the presence of a cyclopropylethynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar thiadiazole derivatives.
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H7N3S/c8-7-10-9-6(11-7)4-3-5-1-2-5/h5H,1-2H2,(H2,8,10) |
InChI Key |
RDENHSGFEZJRJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C#CC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)



![Ethanone, 1-[4,5-dihydro-3-(4-nitrophenyl)-4-phenyl-5-isoxazolyl]-](/img/structure/B13943868.png)




![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)
![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)

